molecular formula C5H11O8P B042439 2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt CAS No. 40436-85-9

2,2-Dimethoxy-3-(phosphonooxy)propanoic Acid Potassium Salt

Cat. No.: B042439
CAS No.: 40436-85-9
M. Wt: 230.11 g/mol
InChI Key: FLTWXIGFXYFAFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)-, also known as 2-oxo-3-(phosphonooxy)propanoic acid, is a compound with the molecular formula C3H5O7P. It is a derivative of propanoic acid where the hydrogen atoms are replaced by methoxy and phosphonooxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- typically involves the reaction of 2,2-dimethoxypropanoic acid with phosphoric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxo, alcohol, and substituted derivatives of the original compound .

Scientific Research Applications

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- has several applications in scientific research:

Mechanism of Action

The mechanism by which propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- exerts its effects involves its interaction with specific enzymes and metabolic pathways. It acts as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions, influencing various biochemical processes. The molecular targets include enzymes like kinases and phosphatases, which regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

    2-oxo-3-(phosphonooxy)propanoic acid: A closely related compound with similar functional groups.

    3-phosphonooxypyruvic acid: Another derivative with comparable biochemical properties.

    Phosphohydroxypyruvic acid: Shares similar structural features and reactivity.

Uniqueness

Propanoic acid, 2,2-dimethoxy-3-(phosphonooxy)- is unique due to its specific combination of methoxy and phosphonooxy groups, which confer distinct chemical reactivity and biological activity. Its ability to participate in diverse chemical reactions and its role in various biochemical pathways make it a valuable compound in scientific research .

Properties

IUPAC Name

2,2-dimethoxy-3-phosphonooxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O8P/c1-11-5(12-2,4(6)7)3-13-14(8,9)10/h3H2,1-2H3,(H,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWXIGFXYFAFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(COP(=O)(O)O)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347365
Record name 2,2-Dimethoxy-3-phosphonooxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40436-85-9
Record name 2,2-Dimethoxy-3-phosphonooxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.